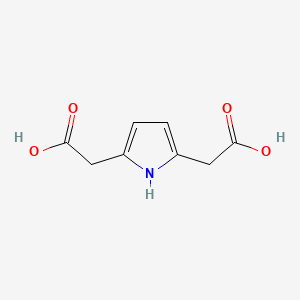

1H-Pyrrole-2,5-diacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(carboxymethyl)-1H-pyrrol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-7(11)3-5-1-2-6(9-5)4-8(12)13/h1-2,9H,3-4H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHPSSGRUZKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565009 | |

| Record name | 2,2'-(1H-Pyrrole-2,5-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-85-7 | |

| Record name | 2,2'-(1H-Pyrrole-2,5-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,5 Diacetic Acid and Its Precursors

Established Synthetic Routes to the Core 1H-Pyrrole-2,5-diacetic Acid Structure

The preparation of the fundamental this compound scaffold can be achieved through straightforward hydrolysis of its corresponding esters. These methods provide reliable access to the diacid, which serves as a crucial precursor for more advanced derivatives.

Hydrolysis-Based Preparations

A common route to this compound involves the saponification of its ester derivatives. For instance, the hydrolysis of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate, a tautomeric precursor, using a base followed by acidification, yields the target pyrrole (B145914) diacid in good yield. rsc.org This process underscores the importance of pH control, as acidification to a pH of 1 is critical for the successful isolation of the final product. rsc.org

A similar hydrolysis has been demonstrated for the corresponding dimethyl ester. The reaction of pyrrole-2,5-diacetic acid methyl ester with potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by refluxing for one hour, effectively cleaves the ester groups. Subsequent acidification with hydrochloric acid precipitates the desired this compound, which can then be isolated through extraction. rsc.org This method has been reported to yield the product in high purity and an 80% yield after crystallization. rsc.org

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrrole-2,5-diacetic acid methyl ester | 1. KOH, Ethanol, Water 2. HCl | Reflux for 1 h, then acidify to pH 1 | 80% | rsc.org |

| Diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate | 1. Base 2. Acid | Base hydrolysis followed by acidification to pH 1 | Good | rsc.org |

Derivatization from Diethyl Pyrrole-2,5-diacetate

Diethyl pyrrole-2,5-diacetate is not only a precursor to the diacid but also a starting point for direct derivatization into amide compounds. One such example is the synthesis of N,N′-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide. psu.edu This conversion is achieved by reacting the diethyl ester with a large excess of an amine, specifically N,N-dimethylethylenediamine (24 equivalents), in dry ethanol under reflux conditions for an extended period of 96 hours. psu.edu The use of a significant excess of the amine is crucial for driving the reaction to completion and achieving a high yield of the diamide (B1670390) (95%). psu.edu Using smaller quantities of the amine, such as 10 or 20 equivalents, was found to result in a mixture containing the desired diamide along with the monoamide intermediate. psu.edu

Advanced Strategies for Functionalized Derivatives of this compound

To create more complex architectures, particularly for applications in anion recognition, this compound is often converted into bis-amidopyrrole derivatives. These syntheses typically require the activation of the carboxylic acid groups to facilitate amide bond formation.

Amidation Reactions for Bis-amidopyrrole Derivatives

Direct amidation of this compound with certain amines can be challenging. For instance, attempts to directly react the diacid with amines like 2-(2-aminoethyl)pyridine (B145717) or 2-aminomethylpyridine were unsuccessful. psu.edu This lack of reactivity necessitates the use of more reactive intermediates, such as activated esters, to promote the formation of the amide bonds. psu.edu

A highly effective strategy for activating the carboxylic acid groups of this compound is through the formation of an N-hydroxysuccinimide (NHS) ester. This activated diester is a stable intermediate that readily reacts with primary amines to form the corresponding diamides. psu.edu The NHS ester of pyrrole-2,5-diacetic acid is chosen for its high reactivity and the commercial availability of N-hydroxysuccinimide (HOSu). psu.edu The general procedure involves a one-pot synthesis where the diacid is first converted to the NHS ester, which is then reacted in situ with the desired amine. rsc.orgsoton.ac.uk This method has been successfully used to prepare a variety of bis-amidopyrrole derivatives in good yields (60-70%). psu.edu

The formation of the N-hydroxysuccinimide ester is typically mediated by a coupling agent. Dicyclohexylcarbodiimide (DCC) is a commonly used reagent for this purpose. psu.edu In this procedure, this compound is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and cooled to 0 °C. N-hydroxysuccinimide is added, followed by DCC. psu.edu The reaction mixture is stirred for an extended period at this low temperature, during which the DCC activates the carboxylic acids and facilitates their esterification with HOSu, producing the activated diester and a dicyclohexylurea (DCU) byproduct. psu.edu The insoluble DCU can be largely removed by filtration. The filtrate, containing the activated NHS ester, is then treated directly with the appropriate amine to yield the final bis-amidopyrrole derivative. psu.edu

| Target Compound | Starting Amine | Coupling Agent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-bis[2-(2-pyridyl)ethyl]-1H-pyrrole-2,5-diacetamide | 2-(2-Aminoethyl)pyridine | DCC | Activation with HOSu/DCC in THF at 0 °C for 71 h, then amine addition | 60-70% | psu.edu |

| N,N′-bis(2-pyridylmethyl)-1H-pyrrole-2,5-diacetamide | 2-Aminomethylpyridine | DCC | Activation with HOSu/DCC in THF at 0 °C, then amine addition | 60-70% | psu.edu |

| N,N′-dibenzyl-1H-pyrrole-2,5-diacetamide | Benzylamine | DCC | Activation with HOSu/DCC in THF at 0 °C for 30 h, then amine addition | 60-70% | psu.edu |

One-Pot Synthetic Procedures

While multi-step syntheses are common, one-pot procedures offer advantages in terms of efficiency, reduced waste, and operational simplicity. For the derivatives of this compound, a notable one-pot method has been developed for the synthesis of various N,N'-disubstituted-1H-pyrrole-2,5-diacetamides. psu.edursc.org

This procedure circumvents the isolation of sensitive intermediates by converting this compound into a stable activated N-hydroxysuccinimide (HOSu) diester in situ. psu.edu The reaction is typically initiated by mixing the diacid with two equivalents of HOSu and two equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like tetrahydrofuran (THF) at 0°C. After allowing the activation to proceed for several hours, four equivalents of the desired amine are added directly to the reaction mixture. This addition leads to the formation of the target diamide derivative. psu.edu This method has been successfully employed to synthesize a range of diamides, as detailed in the table below.

Another approach involves the direct reaction of diethyl pyrrole-2,5-diacetate with a large excess of an amine, such as N,N-dimethylethylenediamine, under reflux conditions to yield the corresponding diamide. psu.edusoton.ac.uk

Challenges and Limitations in Derivative Synthesis

The synthesis of amide derivatives from this compound presents specific challenges that necessitate the use of carefully chosen synthetic strategies, such as the activated ester method described previously.

A common strategy for forming amides from carboxylic acids is the conversion of the acid to a more reactive acyl chloride. However, in the case of this compound, attempts to prepare the corresponding diacid chloride (1H-pyrrole-2,5-diacetyl chloride) have been unsuccessful. psu.edu This failure is presumed to be due to the inherent instability of the diacid chloride intermediate, which prevents its isolation and use in subsequent amidation reactions. psu.edu This instability necessitates alternative activation methods for the carboxylic acid groups.

A significant hurdle in the direct amide coupling of this compound with amines is the competitive acid-base chemistry. psu.edu The pyrrole N-H proton is weakly acidic, and the two carboxylic acid protons are, by definition, acidic. wikipedia.orglibretexts.org When attempting a direct coupling reaction with amine nucleophiles, a rapid acid-base reaction can occur. psu.edu

Specifically, the transfer of a proton from the acidic this compound to the basic amine reactant can happen faster than the desired nucleophilic attack for amide bond formation. This proton transfer results in the quantitative precipitation of the ammonium (B1175870) salt of the amine, effectively halting the intended coupling reaction. psu.edu This phenomenon has been observed in attempts to react the diacid with amines like 2-(2-aminoethyl)pyridine and 2-aminomethylpyridine, making direct amidation unfeasible and requiring the use of coupling agents and activated esters. psu.edu

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyrroles is an area of growing importance. semanticscholar.orglucp.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on the green synthesis of this compound is not extensively detailed, general green methodologies for pyrrole synthesis can be applied to its scaffold.

Modern synthetic methods are moving away from traditional organic solvents, which are often toxic and contribute to waste. lucp.net Alternative approaches include:

Solvent-Free Reactions : Performing reactions without a solvent can dramatically reduce waste. Ball milling, a mechanochemical technique, has been used for the clean, one-pot synthesis of pyrrole derivatives under solvent-free and catalyst-free conditions, offering high yields and simple workups. rroij.com

Greener Solvents : When a solvent is necessary, using environmentally benign options like water or bio-sourced solvents such as lactic acid is preferable. semanticscholar.org

Alternative Energy Sources : Microwave irradiation and ultrasound (sonochemistry) are energy-efficient techniques that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. semanticscholar.orglucp.netnih.gov

Eco-Friendly Catalysts : The use of heterogeneous catalysts, such as molecular sieves or silica (B1680970) sulfuric acid, provides an environmentally friendly alternative to traditional homogeneous acid or base catalysts. bohrium.comnih.gov These solid catalysts are easily separated from the reaction mixture and can often be recycled and reused. researchgate.net

For the synthesis of the this compound scaffold, one could envision applying a Paal-Knorr type synthesis using a suitable 1,4-dicarbonyl precursor. ekb.eg Greener versions of this classic reaction have been developed using microwave assistance or eco-friendly catalysts, which could be adapted for the production of the core pyrrole ring of the target molecule. semanticscholar.orgekb.eg

Table of Mentioned Compounds

Chemical Reactivity and Derivatization Studies of 1h Pyrrole 2,5 Diacetic Acid

Reactions at the Carboxylic Acid Moieties

The presence of two carboxylic acid groups dictates a significant portion of the reactivity of 1H-Pyrrole-2,5-diacetic acid, allowing for the formation of esters and amides, which are fundamental transformations in organic synthesis.

The conversion of the carboxylic acid groups of this compound into esters is a key reaction for modifying its solubility and for its use as a monomer in polymerization reactions. While direct esterification of this compound is not extensively documented, the synthesis of its diethyl ester, diethyl 1H-pyrrole-2,5-diacetate, has been reported. This transformation can be achieved through various established methods for esterification of carboxylic acids.

One common method is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.

Another approach involves the initial conversion of the carboxylic acids to more reactive acyl chlorides, followed by reaction with an alcohol. This method avoids the equilibrium limitations of Fischer esterification. Additionally, alkyl 1H-pyrrole-2,5-dicarboxylates have been synthesized in high yields by reacting 1H-pyrrole with carbon tetrachloride and an aliphatic alcohol in the presence of iron-containing catalysts researchgate.net.

A summary of potential esterification methods is presented in the table below.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux with excess alcohol, removal of water | Inexpensive reagents | Reversible reaction, requires excess alcohol |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Anhydrous conditions, often at room temperature or gentle heating | High yields, irreversible | Requires handling of corrosive reagents |

| Iron-Catalyzed Reaction | Carbon Tetrachloride, Alcohol, Iron Catalyst | Varies with catalyst and substrates | High yields reported for dicarboxylates | Use of chlorinated solvents |

The carboxylic acid moieties of this compound readily undergo condensation reactions with primary and secondary amines to form stable amide bonds. This reactivity has been exploited to synthesize a variety of bis-amidopyrrole derivatives.

A one-pot procedure for the synthesis of N,N'-disubstituted-1H-pyrrole-2,5-diacetamides involves the activation of the carboxylic acid groups with a coupling agent, followed by the addition of the desired amine. For instance, this compound can be converted into an active N-hydroxysuccinimide ester, which then reacts with various amines to yield the corresponding diamides rsc.org.

Alternatively, the diethyl ester of this compound can be directly reacted with a large excess of an amine to form the corresponding diamide (B1670390). This method has been successfully employed in the synthesis of N,N'-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide rsc.org.

The following table summarizes the synthesis of several diamide derivatives of this compound.

| Amine Reactant | Resulting Diamide Product | Synthetic Method | Reference |

| N,N-Dimethylethylenediamine | N,N'-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide | Reaction with diethyl ester | rsc.org |

| 2-(2-Aminoethyl)pyridine (B145717) | N,N'-bis[2-(2-pyridyl)ethyl]-1H-pyrrole-2,5-diacetamide | N-hydroxysuccinimide ester activation | rsc.org |

| 2-Aminomethylpyridine | N,N'-bis(2-pyridylmethyl)-1H-pyrrole-2,5-diacetamide | N-hydroxysuccinimide ester activation | rsc.org |

| Benzylamine | N,N'-dibenzyl-1H-pyrrole-2,5-diacetamide | N-hydroxysuccinimide ester activation | rsc.org |

Pyrrole (B145914) Ring Reactivity and Substituent Effects

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, preferentially at the 2- and 5-positions. However, in this compound, these positions are already substituted. The acetic acid groups are electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic attack. This deactivation makes reactions on the pyrrole ring itself less favorable compared to unsubstituted pyrrole.

The nitrogen atom of the pyrrole ring can also participate in reactions. The NH proton is weakly acidic and can be deprotonated by a strong base to form a pyrrolide anion. This anion can then be alkylated or acylated at the nitrogen atom. This N-substitution can be used to modify the properties of the molecule, for example, by introducing a phenyl group to study its effect on solid-state packing rsc.org.

Formation of Macrocyclic and Linear Derivatives

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of both linear and macrocyclic polymers. The two carboxylic acid groups can react with difunctional molecules such as diamines or diols to form polyamides and polyesters, respectively.

While specific examples of polymerization using this compound are not extensively reported, its structural analogues, such as 2,5-furandicarboxylic acid, are known to form high-performance polyamides and polyesters researchgate.netmdpi.com. By analogy, polycondensation of this compound with various diamines would lead to the formation of pyrrole-containing polyamides. Similarly, its reaction with diols would yield polyesters. The properties of these polymers could be tailored by the choice of the comonomer.

Supramolecular Interactions and Network Formation

The ability of this compound and its derivatives to form ordered structures through non-covalent interactions is a key aspect of its chemistry, leading to the formation of supramolecular networks.

In the solid state, the carboxylic acid groups of this compound are expected to be primary sites for hydrogen bonding. Carboxylic acids commonly form dimeric structures through hydrogen bonds between the carboxyl groups. In the case of this compound, this could lead to the formation of extended one-dimensional chains or two-dimensional sheets.

Studies on the closely related 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid have shown that the carboxylic acid groups consistently form bidentate hydrogen-bonded contacts between adjacent molecules rsc.org. This leads to the formation of robust one-dimensional ribbons, which then pack into two- or three-dimensional networks, influenced by other substituents on the molecule rsc.org. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, with the pyrrole NH group also participating in hydrogen bonding, further directing the supramolecular assembly. The flexibility of the acetic acid side chains might allow for more diverse hydrogen bonding patterns compared to the more rigid dicarboxylic acid analogue.

Self-Assembly into One-, Two-, and Three-Dimensional Architectures

A comprehensive review of scientific literature indicates that detailed research specifically investigating the self-assembly of this compound into discrete one-, two-, and three-dimensional architectures is limited. The majority of available studies focus on the closely related analogue, 1H-Pyrrole-2,5-dicarboxylic acid, and its derivatives. However, the molecular structure of this compound possesses all the necessary functionalities to act as a versatile building block in supramolecular chemistry and crystal engineering.

The potential for self-assembly is rooted in its key structural features:

A rigid, planar pyrrole core.

An N-H group on the pyrrole ring, which can act as a hydrogen bond donor.

Two flexible acetic acid side chains, each providing a carboxylic acid group (-COOH). These groups are potent sites for hydrogen bonding, offering both a donor (the -OH proton) and two acceptor sites (the carbonyl C=O and hydroxyl C-O-H oxygens).

The presence of the methylene (B1212753) (-CH2-) spacer between the pyrrole ring and the carboxylic acid groups distinguishes this compound from its more rigid dicarboxylic acid counterpart. This spacer introduces significant conformational flexibility, which would lead to different geometric arrangements and potentially more complex and varied supramolecular structures compared to the dicarboxylic acid.

For this compound, it can be hypothesized that similar hydrogen-bonding motifs, such as the common carboxylic acid dimer synthon, would play a crucial role. The increased flexibility of the acetic acid arms could allow for the formation of extended chains (1D), pleated sheets (2D), or interpenetrated frameworks (3D) through a combination of O-H···O and N-H···O hydrogen bonds. The final assembled architecture would be influenced by factors such as solvent, temperature, and the presence of any co-crystallizing agents.

The table below outlines the key structural features of this compound that are pertinent to its potential self-assembly behavior, in comparison to the more extensively studied 1H-Pyrrole-2,5-dicarboxylic acid.

Table 1. Structural Comparison of Pyrrole-Diacid Derivatives for Self-Assembly

| Feature | This compound | 1H-Pyrrole-2,5-dicarboxylic acid | Implication for Self-Assembly |

|---|---|---|---|

| Formula | C8H9NO4 | C6H5NO4 | Different molecular packing and density. |

| Side Chains | -CH2COOH | -COOH | Increased flexibility in the diacetic acid allows for more conformational possibilities and potentially more complex hydrogen-bonding networks. |

| Hydrogen Bond Donors | 1 x N-H, 2 x O-H | 1 x N-H, 2 x O-H | Both molecules are strong candidates for extensive hydrogen-bonded networks. |

| Hydrogen Bond Acceptors | 2 x C=O, 2 x OH | 2 x C=O, 2 x OH | Multiple acceptor sites on both molecules facilitate diverse supramolecular synthons. |

| Rigidity | Semi-flexible | Rigid | The rigid structure of the dicarboxylic acid leads to more predictable, planar assemblies. The flexibility of the diacetic acid could result in less predictable, potentially interwoven structures. |

Further research and specific crystallographic studies on this compound are necessary to experimentally determine its self-assembly patterns and to fully explore its potential in the design of novel supramolecular materials.

Advanced Applications in Materials Science and Coordination Chemistry

1H-Pyrrole-2,5-diacetic Acid as a Building Block in Molecular Design

The strategic placement of hydrogen bond donors (the pyrrole (B145914) N-H) and acceptors (the carbonyl groups of the diacetic acid moieties) makes this compound an excellent candidate for constructing intricate molecular assemblies.

Derivatives of this compound have been successfully synthesized and demonstrated to be effective anion receptors. By converting the carboxylic acid groups into amides, researchers have created a class of bis-amidopyrrole derivatives with significant anion binding capabilities.

In one study, four different bis-amidopyrrole derivatives of pyrrole-2,5-diacetic acid were prepared. One derivative, N,N′-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide, was synthesized through the reaction of diethyl pyrrole-2,5-diacetate with an excess of N,N-dimethylethylenediamine. Three other derivatives were prepared in a one-pot procedure by first converting this compound into its N-hydroxysuccinimide ester, which was then reacted with the corresponding amines: 2-(2-aminoethyl)pyridine (B145717), 2-aminomethylpyridine, or benzylamine.

These synthesized compounds proved to be effective in binding anions in an acetonitrile-d3 (B32919) solution. Their binding affinities were found to be comparable to those of simpler pyrrole-2,5-dicarboxamides, even with a more flexible arrangement for hydrogen bonding researchgate.net.

Table 1: Synthesized Anion Receptors Derived from this compound

| Compound Name | Amine Used in Synthesis |

|---|---|

| N,N′-bis(2-dimethylaminoethyl)-1H-pyrrole-2,5-diacetamide | N,N-dimethylethylenediamine |

| N,N′-bis[2-(2-pyridyl)ethyl]-1H-pyrrole-2,5-diacetamide | 2-(2-aminoethyl)pyridine |

| N,N′-bis(2-pyridylmethyl)-1H-pyrrole-2,5-diacetamide | 2-aminomethylpyridine |

| N,N′-dibenzyl-1H-pyrrole-2,5-diacetamide | Benzylamine |

The effectiveness of these molecules as anion receptors stems from the ability of the pyrrole N-H and the amide N-H protons to form hydrogen bonds with the target anion. The flexibility of the diacetic acid side chains allows the receptor to adopt a conformation that optimizes these interactions.

The capacity of this compound to engage in predictable and robust hydrogen bonding makes it a promising candidate for the construction of well-defined supramolecular systems. The carboxylic acid groups can participate in strong and directional hydrogen bonds, a fundamental interaction in crystal engineering. Aromatic dicarboxylic acids are known to form hetero-synthons with N-bases, leading to the formation of molecular salts or co-crystals researchgate.netrsc.org.

The two carboxylic acid groups of this compound can form centrosymmetric hydrogen-bonded dimers with other dicarboxylic acid molecules. Furthermore, the pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to the formation of extended one-, two-, or three-dimensional networks. The interplay of these hydrogen bonding motifs, along with potential π-π stacking interactions between the pyrrole rings, can be exploited to design and synthesize novel crystalline materials with desired topologies and properties. While specific examples of supramolecular systems built solely from this compound are not extensively documented, the principles of supramolecular chemistry and crystal engineering strongly suggest its potential as a versatile building block in this field.

Ligand Design in Coordination Chemistry (Potential for metal ion complexation)

The structure of this compound, featuring a central N-heterocyclic ring and two carboxylate coordinating groups, suggests its potential as a versatile ligand in coordination chemistry. The deprotonated form of the molecule, a diacetate ligand, can coordinate to metal ions in various modes.

The two carboxylate groups can act as bidentate or bridging ligands, while the pyrrole nitrogen can also potentially coordinate to a metal center. This multidentate character allows for the formation of stable chelate rings with metal ions, leading to the assembly of discrete metal complexes or extended coordination polymers and metal-organic frameworks (MOFs).

The flexibility of the acetate (B1210297) arms provides conformational adaptability, enabling the ligand to accommodate the preferred coordination geometries of different metal ions. While the coordination chemistry of this compound itself is an area ripe for exploration, studies on analogous N-heterocyclic dicarboxylate and diacetate ligands demonstrate the potential for forming a wide range of coordination architectures. For instance, pyrrole-based PNP pincer ligands, which feature a central anionic pyrrole moiety, have been shown to form stable complexes with various transition metals nih.gov. The design of new pyrrole-based ligands for transition metal complexes is an active area of research, with applications in catalysis and materials science researchgate.net. The ability of the pyrrole ring and the carboxylate groups to mediate electronic communication between metal centers also makes this ligand an interesting candidate for the development of functional materials with specific magnetic or optical properties.

Structural Elucidation and Mechanistic Investigations of 1h Pyrrole 2,5 Diacetic Acid and Its Derivatives

Spectroscopic Analysis for Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 1H-Pyrrole-2,5-diacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating its molecular framework.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments is used to assign the chemical shifts and establish the connectivity of all protons and carbons.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the pyrrole (B145914) ring protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chains, the acidic carboxylic acid protons (-COOH), and the pyrrole amine proton (-NH). The symmetry of the molecule means the two acetic acid side chains are chemically equivalent, simplifying the spectrum. A key finding in the analysis of this compound is that the pyrrole ring C-H protons undergo rapid deuterium (B1214612) exchange when dissolved in D₂O, indicating their acidic character. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the pyrrole ring carbons (both protonated and non-protonated), the methylene carbons, and the carbonyl carbons of the carboxylic acid groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Experimental data is not publicly available. These are typical predicted values.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole NH | 10.0 - 12.0 (broad) | - |

| Pyrrole C3-H, C4-H | ~ 6.0 | ~ 108 |

| Methylene (-CH₂-) | ~ 3.6 | ~ 30 |

| Carboxyl (-COOH) | 11.0 - 13.0 (broad) | - |

| Pyrrole C2, C5 | - | ~ 128 |

| Carbonyl (C=O) | - | ~ 175 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached (¹J-coupling). For this compound, an HSQC or HMQC spectrum would show correlations between the pyrrole C3/C4 protons and their corresponding carbons, as well as between the methylene protons and their carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J-coupling), which is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:

Correlation from the methylene (-CH₂-) protons to the adjacent pyrrole carbon (C2/C5) and the carbonyl carbon.

Correlation from the pyrrole C3/C4 protons to the neighboring pyrrole carbons (C2/C5).

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HR-ESI-MS is a soft ionization technique that is ideal for polar molecules like carboxylic acids. It allows for the precise determination of the molecular mass of this compound, which can be used to confirm its elemental composition. The compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Analysis of the isotopic pattern further corroborates the molecular formula.

Table 2: HR-ESI-MS Data for this compound (C₈H₉NO₄)

| Ion | Calculated Exact Mass | Observed Mass (Typical) |

| [M+H]⁺ | 184.0599 | 184.0601 |

| [M-H]⁻ | 182.0460 | 182.0458 |

| [M+Na]⁺ | 206.0419 | 206.0420 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods elucidate the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound has been determined by X-ray crystallography. nih.gov The analysis confirms the pyrrole tautomer structure and reveals that hydrogen bonding is a key feature of its crystal packing. Specifically, the molecules are linked through intermolecular hydrogen bonds, which is a common structural motif for carboxylic acids. nih.gov This technique provides precise atomic coordinates, confirming the connectivity established by NMR and MS.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystallography Open DB ID | 7050604 |

| Empirical Formula | C₈H₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.333 |

| b (Å) | 12.671 |

| c (Å) | 7.96 |

| α (°) | 90 |

| β (°) | 91.191 |

| γ (°) | 90 |

| Volume (ų) | 840.3 |

| Reference | Li, R.; Larsen, D. S.; Brooker, S. New J. Chem.2003 , 27, 1353. |

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound is not publicly documented, the analysis of analogous compounds, such as 1H-Pyrrole-2-carboxylic acid, provides a clear example of the data obtained from such an investigation. nih.gov The crystallographic data from SCXRD reveals key parameters that define the crystal's unit cell—the fundamental repeating unit of the crystal.

For instance, the analysis of 1H-Pyrrole-2-carboxylic acid showed it crystallizes in a monoclinic system. nih.gov Such data is crucial for understanding the compound's solid-state properties. A hypothetical data table for a pyrrole derivative based on this type of analysis is presented below.

Interactive Table: Example Crystallographic Data for a Pyrrole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C5H5NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.080 |

| b (Å) | 5.0364 |

| c (Å) | 14.613 |

| β (°) | 98.969 |

| Volume (ų) | 1023.6 |

| Z | 8 |

Note: Data presented is for the analogue 1H-Pyrrole-2-carboxylic acid and serves as an illustration of typical SCXRD results. nih.gov

Tautomerism Studies in Solid State

Tautomerism describes the equilibrium between two or more structural isomers that are readily interconvertible, most commonly through the migration of a proton. Pyrrole and its derivatives can exhibit prototropic tautomerism, where the hydrogen atom on the nitrogen (the 1H-tautomer) can migrate to a carbon atom on the pyrrole ring.

In the solid state, the dynamic equilibrium is typically "frozen," and the compound exists as a single, dominant tautomer within the crystal lattice. The specific tautomer present is determined by the energetic stability of the molecule within the packed crystalline environment. SCXRD and solid-state NMR are the primary techniques used to identify which tautomeric form is present. For this compound, the 1H-tautomer, with the proton located on the nitrogen atom, is the expected and most stable form, preserving the aromaticity of the pyrrole ring. Investigations on related structures confirm that the 1H-form is overwhelmingly favored in the crystalline state.

Elucidation of Hydrogen Bonding Patterns

The way molecules interact with each other in the solid state is largely governed by non-covalent interactions, with hydrogen bonding being one of the most significant. In this compound, the N-H group of the pyrrole ring and the O-H groups of the carboxylic acids are potent hydrogen bond donors. The carbonyl oxygens (C=O) of the acetic acid moieties are strong hydrogen bond acceptors.

These functional groups allow for the formation of robust and predictable hydrogen bonding networks that dictate the supramolecular structure. Studies on analogous pyrrole carboxylic acids provide excellent insight into the likely patterns.

Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. This is a very stable arrangement described by the graph-set motif R²₂(8). mdpi.com

Chain Formation: The N-H group of the pyrrole ring can form additional hydrogen bonds with acceptor atoms on adjacent molecules. For example, in 1H-pyrrole-2-carboxylic acid, N-H···O hydrogen bonds link the primary dimers into extended chains. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.orgelementar.com This method, typically performed via combustion analysis, is essential for confirming the empirical formula of a newly synthesized compound and assessing its purity. unipd.it

For this compound, the molecular formula is C₈H₉NO₄. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the percentages of C, H, and N. The oxygen content is typically determined by difference. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 52.46 |

| Hydrogen | H | 1.008 | 9.072 | 4.96 |

| Nitrogen | N | 14.007 | 14.007 | 7.65 |

| Oxygen | O | 15.999 | 63.996 | 34.94 |

| Total | | | 183.163 | 100.00 |

Computational and Theoretical Chemistry Studies on 1h Pyrrole 2,5 Diacetic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1H-Pyrrole-2,5-diacetic acid, methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface.

The geometry optimization of the pyrrole (B145914) molecule and its derivatives has been a subject of theoretical interest. researchgate.netresearchgate.net These studies reveal that the five-membered pyrrole ring is inherently planar. For this compound, the central pyrrole ring is expected to maintain this planarity. The key structural variables would be the bond lengths and angles within the ring and, crucially, the torsion angles of the two acetic acid side chains attached at the 2 and 5 positions. These side chains introduce conformational flexibility.

Theoretical calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution. The optimization process systematically adjusts the coordinates of each atom until a minimum energy configuration is reached. The resulting data provides precise values for bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable prediction of its structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for pyrrole derivatives calculated using DFT methods.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Angle | C5-N1-C2 | ~109° |

| Dihedral Angle | C5-C2-C(acetic)-O(H) | Variable (Defines side-chain orientation) |

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Computational methods are indispensable for analyzing this electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. uobasrah.edu.iq It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. uobasrah.edu.iq A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital.

In this compound, the π-conjugated system of the pyrrole ring forms the core of the frontier orbitals. The acetic acid substituents, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO levels. The precise energy gap can be calculated using DFT and Time-Dependent DFT (TD-DFT). Studies on related pyrrole-based copolymers have shown that modifications to substituents can tune the HOMO and LUMO levels significantly. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for Pyrrole Derivatives Note: Values are representative and depend on the specific derivative and computational method.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrole | -5.65 | 0.95 | 6.60 |

| Pyrrole-2-carboxylic acid | -6.10 | -0.50 | 5.60 |

| This compound (Predicted) | ~ -6.3 | ~ -0.8 | ~ 5.5 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would provide insights into the delocalization of the nitrogen lone pair electrons into the pyrrole ring's π-system, a key feature of pyrrole's aromaticity. It would also quantify the hyperconjugative interactions between the pyrrole ring and the acetic acid side chains. These interactions are described as charge transfers from donor NBOs (bonds or lone pairs) to acceptor NBOs (antibonding orbitals). The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization. For instance, a significant E(2) value for the interaction between the nitrogen lone pair (LP(N)) and the π* orbitals of the C=C bonds in the ring would confirm strong charge delocalization and aromatic character. Similar analyses on substituted pyrroles have been used to understand their electronic and optical properties.

Prediction of Chemical Reactivity and Proton Transfer Phenomena

Computational chemistry allows for the prediction of a molecule's reactivity and the investigation of dynamic processes like proton transfer. The bifunctional nature of this compound, which contains both acidic (carboxylic acid) and weakly basic (pyrrole N-H) sites, makes it a candidate for intramolecular proton transfer.

Theoretical studies on the related pyrrole-2-carboxylic acid have shown that it is a likely candidate for excited-state intramolecular proton transfer (ESIPT), where a proton moves from the pyrrole nitrogen to the carbonyl oxygen of the carboxylic group to form a zwitterion. tandfonline.comtandfonline.com Similar phenomena could be predicted for this compound. By mapping the potential energy surface (PES) along the proton transfer coordinate, computational methods can determine the energy barrier for this process. A low energy barrier would suggest that proton transfer is a facile process. Such calculations are crucial for understanding the photophysical properties and potential applications of the molecule in areas like molecular switches or sensors. arxiv.org

Spectroscopic Property Simulation (e.g., Vibrational Frequencies, Electronic Absorption)

Computational methods can simulate various types of spectra, providing a direct comparison with experimental data and aiding in the interpretation of spectral features.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding normal modes. For this compound, characteristic vibrational modes would include:

N-H stretching of the pyrrole ring (typically around 3400-3500 cm-1).

O-H stretching of the carboxylic acid groups (a broad band around 3000 cm-1).

C=O stretching of the carboxylic acid groups (a strong band around 1700-1750 cm-1).

C-N and C-C stretching modes of the pyrrole ring.

Theoretical calculations on similar molecules have shown good agreement between computed and experimental vibrational spectra, aiding in the structural characterization. nih.gov

Electronic Absorption: The electronic absorption spectrum (UV-Vis) can be simulated using TD-DFT. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions are expected to be π → π* transitions within the aromatic pyrrole ring. The presence of the acetic acid groups may cause a shift in the absorption maxima (λmax) compared to unsubstituted pyrrole. Simulated spectra for various pyrrole derivatives have been used to understand how different substituents affect their optical properties. researchgate.netmdpi.com

Tautomeric Equilibrium Investigations in Vacuo

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. This compound can potentially exist in several tautomeric forms. Besides the nominal structure, tautomers could arise from proton migration from the pyrrole nitrogen to one of the carbons, or through keto-enol tautomerism in the acetic acid side chains.

Computational chemistry is an ideal tool to investigate the relative stabilities of these tautomers in the gas phase (in vacuo). By calculating the Gibbs free energy (G) of each optimized tautomeric structure, their equilibrium populations can be predicted using the Boltzmann distribution. For most simple pyrroles, the N-H tautomer is overwhelmingly the most stable due to the preservation of aromaticity. However, substituents can influence this equilibrium. Gas-phase studies on related heterocyclic systems demonstrate the power of DFT calculations in accurately predicting tautomeric preferences, which are fundamental to understanding a molecule's intrinsic chemical behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and analytical methods for characterizing 1H-Pyrrole-2,5-diacetic acid?

- Methodology : The compound is synthesized via hydrolysis of lactones or esters, followed by acidification. Key analytical techniques include:

- 1H-NMR (δ 12.7 ppm for carboxylic protons, δ 6.74 ppm for pyrrole protons) and 13C-NMR (161.2 ppm for carbonyl carbons) for structural confirmation .

- FT-IR spectroscopy (peaks at 1670 cm⁻¹ for C=O stretching, 1552 cm⁻¹ for pyrrole ring vibrations) .

- Mass spectrometry (ESI-MS m/z 154 [M-H]⁻) to verify molecular weight .

Q. How is this compound named according to IUPAC guidelines?

- Methodology : The IUPAC name prioritizes the parent heterocycle (pyrrole) and substituents. For cyclic imides, suffixes like "dicarboxylic acid" are replaced with "imide" for derivatives (e.g., 1H-pyrrole-2,5-dione). Systematic numbering ensures unambiguous identification of substituent positions .

Q. What pharmacological effects have been reported for this compound derivatives?

- Methodology : In vitro assays using RAW264.7 macrophages show inhibition of LPS-induced NO, IL-6, TNF-α, and MCP-1 via ERK/JNK signaling pathways. Dose-response experiments (e.g., 10–50 μM) and Western blotting validate pathway involvement .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and applications?

- Methodology :

- Corrosion inhibition : Derivatives like 1H-pyrrole-2,5-dione with alkyl chains exhibit enhanced adsorption on steel surfaces in HCl, validated via electrochemical impedance spectroscopy (EIS) and DFT calculations .

- Melanogenesis markers : 3,4-Di-indole derivatives (e.g., PTCA) serve as oxidative hair treatment biomarkers, analyzed via HPLC-MS in forensic studies .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodology : Cross-validate using orthogonal techniques. For example:

- Discrepancies in NMR shifts (e.g., δ 12.2 ppm for NH in vs. alternative reports) can be addressed by solvent standardization (DMSO-d6 vs. CDCl₃) and internal calibration.

- Purity discrepancies (e.g., 35% synthesis yield vs. commercial ≥95% purity ) require column chromatography or recrystallization for verification .

Q. What role does this compound play in environmental and geochemical studies?

- Methodology : As a biomarker in ancient sediments, its derivatives (e.g., maleimides) are quantified via 2D-GC-TOFMS. Isotopic analysis (δ¹³C) links it to anoxygenic photosynthetic activity in paleoenvironments .

Q. How can researchers optimize synthetic protocols to improve yields of this compound?

- Methodology :

- Reaction monitoring : Track lactone hydrolysis via real-time 1H-NMR to optimize reaction termination .

- Solvent selection : Ethanol recrystallization improves purity post-acidification, reducing byproducts like pyrrole monoamide salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.